molecular formula C12H9F3N2O B14598163 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile CAS No. 61079-88-7

4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile

Cat. No.: B14598163
CAS No.: 61079-88-7
M. Wt: 254.21 g/mol
InChI Key: NGBJUAAJUQOKNC-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an ethoxyethyl group, three fluorine atoms, and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the introduction of the ethoxyethyl group through an etherification reaction, followed by the introduction of fluorine atoms via halogenation. The nitrile groups are often introduced through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The nitrile groups can participate in nucleophilic addition reactions, while the ethoxyethyl group can undergo metabolic transformations.

Comparison with Similar Compounds

  • 4-(1-Methoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
  • 4-(1-Ethoxyethyl)-3,5,6-difluorobenzene-1,2-dicarbonitrile
  • 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarboxylic acid

Uniqueness: 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the combination of its ethoxyethyl group, three fluorine atoms, and two nitrile groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61079-88-7

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(1-ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H9F3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3

InChI Key

NGBJUAAJUQOKNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=C(C(=C(C(=C1F)F)C#N)C#N)F

Origin of Product

United States

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